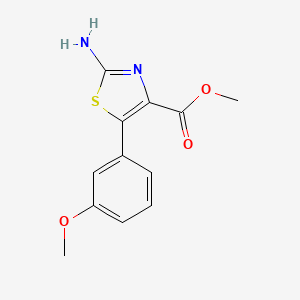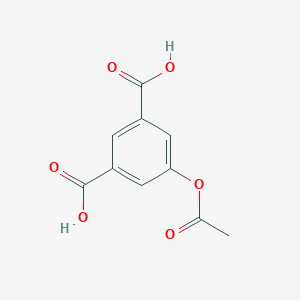
(2-(3-Methoxypropyl)quinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methoxypropyl)quinolin-4-yl)methanol is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxypropyl)quinolin-4-yl)methanol typically involves the reaction of quinoline derivatives with 3-methoxypropyl groups. One common method involves the use of 4-hydroxyquinoline as a starting material, which is then reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Methoxypropyl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(3-Methoxypropyl)-4-quinolinyl]carboxylic acid, while reduction of the quinoline ring can produce [2-(3-Methoxypropyl)-4-dihydroquinolinyl]methanol .
Applications De Recherche Scientifique
(2-(3-Methoxypropyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(3-Methoxypropyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- [8-Methyl-1,2,3,4-tetrahydro-7-quinolinyl]methanol
- [Methyl 2-(3-methoxypropyl)-4-quinolinecarboxylate]
- [3,4-Dihydro-2-(3-methoxypropyl)-4-oxo-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide]
- [2-(3-methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one]
- [2-(3-methoxypropyl)-2,4,4-trimethylcyclopentan-1-one]
Uniqueness
What sets (2-(3-Methoxypropyl)quinolin-4-yl)methanol apart from similar compounds is its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
[2-(3-methoxypropyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C14H17NO2/c1-17-8-4-5-12-9-11(10-16)13-6-2-3-7-14(13)15-12/h2-3,6-7,9,16H,4-5,8,10H2,1H3 |
Clé InChI |
PWIVIRYIBLSCQK-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1=NC2=CC=CC=C2C(=C1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8660087.png)
![3-(4-Aminophenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8660091.png)


![3-Bromothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8660120.png)
![tert-Butyl 2-(3-((4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)carbamoyl)pyridin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B8660128.png)


